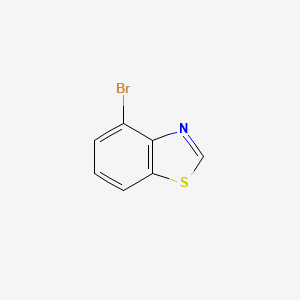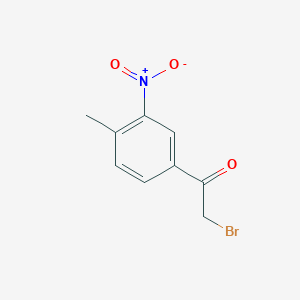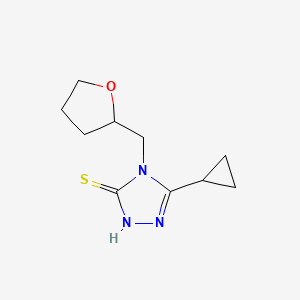
5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, a class of heterocyclic compounds that have garnered significant interest due to their diverse applications in medicine, pharmacy, agriculture, and material science. These compounds are characterized by a five-membered ring containing three nitrogen atoms and exhibit a variety of biological activities, making them valuable in drug development and other fields .
Synthesis Analysis
The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides or dithiocarbazinates with various reagents. For instance, the basic nucleus of a related triazole compound was synthesized using potassium dithiocarbazinate and hydrazine hydrate in water under reflux conditions . Similarly, the synthesis of substituted triazole thiols can be achieved by reacting carbonyl chlorides with thiosemicarbazide, followed by cyclization in the presence of a base like KOH . These methods highlight the versatility of triazole synthesis, allowing for the introduction of various substituents to create a wide array of derivatives.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using spectroscopic methods such as NMR and IR spectroscopy, as well as crystallography. For example, the crystal and molecular structures of two triazole derivatives were determined, revealing the orientation of the triazole ring and its substituents, as well as the presence of supramolecular interactions in the solid state . These structural analyses are crucial for understanding the properties and potential reactivity of the compounds.
Chemical Reactions Analysis
Triazole derivatives can undergo various chemical reactions, including alkylation and condensation, to yield new compounds with different substituents. The reactivity of the triazole thiol group allows for the formation of S- and S,N-substituted triazole derivatives, which can be further modified to enhance their biological activity . Additionally, the reaction of triazole thiols with halogen-containing compounds through nucleophilic substitution has been explored, leading to the synthesis of a series of new compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure and substituents. These properties can be studied using a combination of physical-chemical analysis methods, including NMR spectroscopy, elemental analysis, and chromatographic techniques . The prediction of pharmacological activity using computer programs like PASS can also provide insights into the potential applications of these compounds . Furthermore, the investigation of antibacterial activity against various microorganisms can reveal the therapeutic potential of these derivatives .
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Organic Chemistry
Heterocyclic compounds, such as 1,2,4-triazole derivatives, hold a prominent place in modern organic chemistry. These compounds, including derivatives like 5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, are widely used in medicine, pharmacy, agriculture, and material production. New derivatives of these compounds have been synthesized and analyzed for their physical-chemical properties and potential pharmacological activities (Khilkovets, 2021).
Anti-Inflammatory Properties
Specific derivatives of 1,2,4-triazole, such as 5-(tetrahydro-4-phenyl-2H-pyran-4-yl)-4H-1,2,4-triazole-3-thiol, have been synthesized and evaluated for their anti-inflammatory properties. This suggests potential medical applications in treating inflammation-related conditions (Arustamyan et al., 2021).
Physicochemical Properties and Synthesis Transformations
The study of physical and chemical properties of 1,2,4-triazole derivatives, including those similar to 5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, is crucial. New compounds are obtained through various chemical transformations, and their structures are confirmed using modern analysis methods. These compounds are then evaluated for further research, particularly in biological studies (Хільковець, 2021).
Antiradical Activity
Derivatives of 1,2,4-triazole, including compounds structurally related to 5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol, have been studied for their antiradical properties. This research is significant in understanding the potential antioxidative effects of these compounds, which can be beneficial in various medical and pharmaceutical applications (Safonov & Nosulenko, 2021).
Biological Activity Prediction
Investigations into the biological activity of 1,2,4-triazole derivatives, similar to the compound , reveal potential antitumor, antiviral, antibacterial, diuretic, actoprotective, and antioxidant activities. This indicates the broad spectrum of potential applications for these compounds in the pharmaceutical industry (Bigdan, 2021).
Anti-Tuberculosis Activity
Research into the anti-tuberculosis activity of certain 1,2,4-triazole derivatives suggests potential medical applications in combating tuberculosis. The effectiveness of these compounds against bacterial strains highlights their significance in drug development and disease treatment (Safonov & Zazharskyi, 2019).
Eigenschaften
IUPAC Name |
3-cyclopropyl-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS/c15-10-12-11-9(7-3-4-7)13(10)6-8-2-1-5-14-8/h7-8H,1-6H2,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMBZQMCGOBDPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NNC2=S)C3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396808 |
Source


|
| Record name | 5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
667412-78-4 |
Source


|
| Record name | 5-cyclopropyl-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


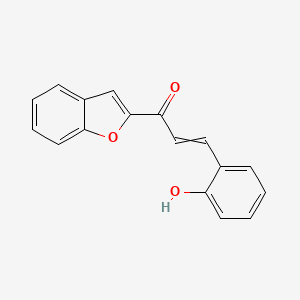
![4-methyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275559.png)
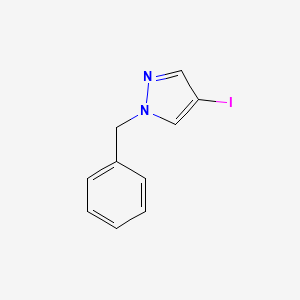
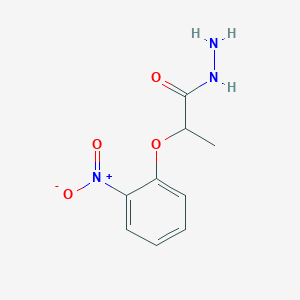
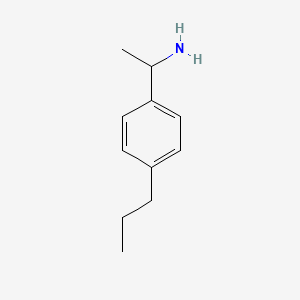
![[2-Amino-1-(2-chlorophenyl)ethyl]diethylamine](/img/structure/B1275570.png)

